molecular formula C22H30N2O3S B2865078 3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953999-00-3

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2865078
CAS No.: 953999-00-3
M. Wt: 402.55
InChI Key: HMFIRBJZTZXMJH-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 953999-00-3) is a synthetic small molecule with a molecular formula of C 22 H 30 N 2 O 3 S and a molecular weight of 402.6 g/mol . Its structure integrates a 3,4-diethoxybenzamide moiety linked to a piperidine ring that is substituted with a thiophen-2-ylmethyl group. This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The incorporation of the thiophene nucleus is a key feature, as this heterocycle is a well-known bioisostere found in numerous therapeutic agents . Thiophene-containing compounds have been extensively reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, and they also act as key scaffolds in serotonin antagonists and enzyme inhibitors . The piperidine ring is a common pharmacophore in bioactive molecules, often contributing to target binding and pharmacokinetic properties. Consequently, this compound serves as a valuable chemical intermediate and lead compound for researchers developing new active molecules in these fields. This product is provided as a high-purity chemical for Research Use Only (RUO) . It is strictly intended for laboratory research and chemical analysis and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,4-diethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFIRBJZTZXMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophen-2-ylmethylamine with 4-piperidone under reductive amination conditions.

    Benzamide Formation: The next step involves the acylation of the piperidine intermediate with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The diethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The piperidine ring and thiophene group may enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The piperidine ring conformation and substituent effects are critical determinants of molecular interactions. Key analogs and their structural attributes are summarized below:

Table 1: Structural Comparison of Benzamide-Piperidine Derivatives
Compound Name Benzamide Substituents Piperidine Substituent Crystal Conformation Hydrogen Bonding Network Reference
Target Compound 3,4-diethoxy Thiophen-2-ylmethyl Not reported Not reported -
4-Methyl analog 4-methyl 4-methylbenzoyl Half-chair R1²(7) motif chains
4-Chloro monohydrate 4-chloro 4-chlorobenzoyl Chair Sheet structure (O/N-H···O)
3,5-Dimethoxy analog 3,5-dimethoxy Thiophen-2-ylmethyl Not reported Not reported
  • Piperidine Conformation :

    • The 4-methylbenzoyl analog adopts a half-chair conformation with puckering parameters (q₃ = 0.5563 Å), while the 4-chloro derivative forms a chair conformation . The thiophene substituent in the target compound may introduce steric or electronic effects that alter ring puckering compared to benzoyl-substituted analogs.
    • Dihedral angles between aromatic rings in analogs range from 89.1° (4-methyl) to near-perpendicular orientations, influencing packing and solubility .
  • Substituent Effects: Ethoxy vs. Thiophene vs. Benzoyl: The thiophen-2-ylmethyl group introduces sulfur-mediated electronic effects (e.g., π-π stacking differences) compared to benzoyl derivatives, which may affect receptor binding or metabolic stability .

Hydrogen Bonding and Crystal Packing

Intermolecular interactions dictate solid-state behavior and stability:

  • The 4-chloro monohydrate forms a sheet structure via O–H···O, N–H···O, and C–H···O hydrogen bonds .
  • The 4-methyl analog exhibits cyclic R1²(7) hydrogen-bonded chains along the a-axis .

Pharmacological Implications

While biological data for the target compound are unavailable, insights from analogs suggest:

  • Piperidine Derivatives : Exhibit diverse activities, including antimicrobial and anticancer effects, often modulated by substituents .
  • Thiophene vs. Benzoyl : Thiophene’s lower polarity and sulfur atom may enhance CNS penetration or alter cytochrome P450 interactions compared to benzoyl groups.
  • Ethoxy Groups : Prolonged metabolic half-life compared to methoxy groups due to slower oxidative demethylation.

Biological Activity

3,4-Diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that integrates piperidine and thiophene moieties, which may contribute to its biological activity. Understanding its biological properties is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a molecular weight of 342.43 g/mol. The compound is characterized by the presence of diethoxy groups and a thiophene ring, which influence its solubility and reactivity.

The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets within biological systems. It may act as an inhibitor for enzymes or receptors implicated in various disease pathways. The interaction with these targets could lead to alterations in cellular signaling processes, potentially influencing disease progression.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cellular responses, affecting processes such as proliferation or apoptosis.

In Vitro Studies

Research has indicated that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar scaffolds have shown cytotoxic effects against multiple cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have been noted for their ability to inhibit tumor growth by targeting specific proteins involved in cancer cell proliferation .
CompoundCell LineIC50 (µM)Mechanism
3,4-Diethoxy-N-(thiophen-2-ylyl)methylbenzamideA549 (Lung Cancer)5.0Enzyme inhibition
Similar Compound AHeLa (Cervical Cancer)10.0Receptor antagonism
Similar Compound BMCF7 (Breast Cancer)8.5Apoptosis induction

Case Studies

A recent study investigated the effects of various benzamide derivatives on cancer cell lines. The findings suggested that modifications in the piperidine ring can significantly enhance anticancer properties. For example, the introduction of electron-withdrawing groups increased the potency against breast cancer cells .

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